molecular formula C12H16O2 B1221013 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- CAS No. 69486-14-2

5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro-

Cat. No.: B1221013
CAS No.: 69486-14-2
M. Wt: 192.25 g/mol
InChI Key: LLVFKEOMLYDSGT-FARCUNLSSA-N
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Description

5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- is an organic compound with the molecular formula C12H16O2. It is known for its unique structure, which includes a methano bridge and an ethylidene group. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- involves the reaction of benzopyran derivatives with methylene halides under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Sodium hydroxide, potassium cyanide, various solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: This compound has been explored for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are investigating its interactions with various biological targets to understand its potential therapeutic applications.

Medicine: In medicine, derivatives of this compound are being studied for their potential use in drug development. Their ability to interact with specific enzymes and receptors makes them promising candidates for treating various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

    5,8-Methano-2H-1-benzopyran-2-one: This compound lacks the ethylidene group, making it less reactive in certain chemical reactions.

    6-Ethylideneoctahydro-2H-1-benzopyran-2-one: This compound lacks the methano bridge, which affects its stability and reactivity.

Uniqueness: 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- is unique due to the presence of both the methano bridge and the ethylidene group. This combination of structural features enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

69486-14-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(9E)-9-ethylidene-3-oxatricyclo[6.2.1.02,7]undecan-4-one

InChI

InChI=1S/C12H16O2/c1-2-7-5-8-6-10(7)9-3-4-11(13)14-12(8)9/h2,8-10,12H,3-6H2,1H3/b7-2+

InChI Key

LLVFKEOMLYDSGT-FARCUNLSSA-N

SMILES

CC=C1CC2CC1C3C2OC(=O)CC3

Isomeric SMILES

C/C=C/1\CC2CC1C3C2OC(=O)CC3

Canonical SMILES

CC=C1CC2CC1C3C2OC(=O)CC3

Key on ui other cas no.

69486-14-2

Pictograms

Irritant; Environmental Hazard

Synonyms

5,8-methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro

Origin of Product

United States

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